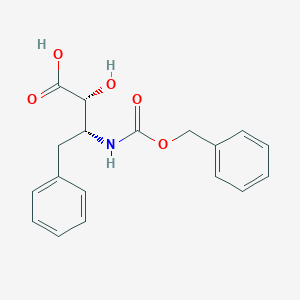

N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid

Description

Structural Characterization

Molecular Composition and Stereochemical Configuration

N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid is a chiral amino acid derivative with a molecular formula of C₁₈H₁₉NO₅ and a molecular weight of 329.3 g/mol . Its structure features a benzyloxycarbonyl (Cbz) protecting group attached to the primary amine, a hydroxyl group at the C2 position, and a phenyl substituent at the C4 position. The stereochemistry at the C2 and C3 centers is strictly defined as (2R,3R), as determined through synthetic and crystallographic studies.

The compound belongs to the norstatine family, which serves as transition-state mimics in protease inhibition. Key structural elements include:

- Cbz group : A benzyloxycarbonyl moiety at the N-terminus, introduced for temporary protection of the amine during peptide synthesis.

- Stereochemistry : The (2R,3R) configuration ensures a specific spatial arrangement critical for biological activity, as observed in related norstatine derivatives.

- Phenyl substituent : The aromatic group at C4 contributes to hydrophobic interactions in enzyme binding sites.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₉NO₅ | |

| Molecular Weight | 329.3 g/mol | |

| Melting Point | 104–108°C | |

| IUPAC Name | (2R,3R)-3-(benzyloxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid |

Crystallographic Analysis and Conformational Dynamics

X-ray crystallography has been employed to confirm the stereochemical integrity and conformational rigidity of related norstatine derivatives. For example, the hydrobromide salt of the methyl ester analog of this compound crystallizes in the monoclinic space group P2₁ , with unit cell dimensions a = 13.051 Å, b = 8.736 Å, c = 5.486 Å , and β = 94.4° . While direct crystallographic data for this compound are not publicly available, its structural analogs exhibit:

- Hydrogen bonding : The hydroxyl and carboxylic acid groups form intramolecular and intermolecular hydrogen bonds, stabilizing the crystal lattice.

- Conformational rigidity : The Cbz group adopts a trans configuration relative to the amino acid backbone, minimizing steric hindrance.

- Packing efficiency : The phenyl group at C4 enables π-π stacking interactions in the crystal lattice, enhancing packing density.

Figure 1: Hypothetical Crystal Packing of this compound

(Note: Illustrative representation based on analogs; actual data not available.)

- Key interactions : Hydrogen bonds between the hydroxyl group and adjacent carbonyl oxides, and π-π stacking between phenyl groups.

Comparative Analysis with Related Norstatine Derivatives

Norstatine derivatives are critical in medicinal chemistry for their ability to mimic protease transition states. A comparison of this compound with other norstatine analogs highlights structural and functional differences:

Table 2: Structural and Biological Comparison of Norstatine Derivatives

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJYTERRLRAUSF-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456370 | |

| Record name | N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62023-58-9 | |

| Record name | N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route Overview

The synthesis of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid typically starts from suitably functionalized precursors such as α-hydroxy-β-[(phenylmethoxy)carbonyl]amino] butanoic acid esters or related derivatives. The key steps include:

- Introduction of the Cbz protecting group on the amino function.

- Stereoselective formation of the 2-hydroxy and 3-amino substituents with defined (2R,3R) stereochemistry.

- Hydrolysis of ester intermediates to yield the free acid.

One documented preparation involves the hydrolysis of the methyl ester of the α-hydroxy-β-Cbz-amino phenylbutanoate using sodium hydroxide in a 1,4-dioxane and water mixture at ambient temperature for about 1 hour, achieving 100% yield of the free acid product.

Detailed Preparation Method

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting material: Benzenebutanoic acid, α-hydroxy-β-[(phenylmethoxy)carbonyl]amino, methyl ester | The precursor contains the Cbz-protected amino group and methyl ester functional group | Ready for hydrolysis |

| 2 | Sodium hydroxide (NaOH) in 1,4-dioxane/water mixture | Hydrolysis at ambient temperature for 1 hour | Conversion of methyl ester to free acid |

| 3 | Work-up and purification | Isolation of this compound | Pure free acid with 100% yield |

This straightforward hydrolysis method is favored for its simplicity and high yield, making it suitable for preparative scale synthesis.

Alternative Synthetic Considerations

Though direct hydrolysis is the main documented method, other synthetic strategies for related compounds involve:

- Use of organozinc reagents derived from amino acids for coupling reactions.

- Conversion of iodide derivatives of amino acids to zinc reagents for palladium-catalyzed coupling to form ketones or alcohols, which can be further elaborated into amino acid derivatives.

- Application of chiral catalysts and aldehyde precursors to prepare peptidomimetic compounds with defined stereochemistry.

While these methods are more complex and often applied to cyclic or macrocyclic peptidomimetics, they provide a context for advanced synthetic manipulations that could be adapted for the preparation of this compound analogs or derivatives.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C18H19NO5 |

| Molecular Weight | 329.35 g/mol |

| CAS Number | 62023-58-9 |

| Yield of Hydrolysis Step | 100% under described conditions |

| Reaction Time | 1 hour |

| Reaction Temperature | Ambient |

| Solvent System | 1,4-dioxane and water |

| Base Used | Sodium hydroxide |

The high yield and mild conditions highlight the efficiency and practicality of the hydrolysis method for preparing the free acid from the methyl ester precursor.

Notes on Stereochemistry and Purity

The (2R,3R) stereochemistry is critical for biological activity and is typically ensured by starting from enantiomerically pure precursors or by employing stereoselective synthesis routes. The Cbz protecting group stabilizes the amino function during synthesis and can be removed later under mild hydrogenolysis conditions without affecting the stereocenters.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines .

Scientific Research Applications

Pharmaceutical Development

N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly important in the development of drugs targeting neurological disorders due to its neuroprotective properties. Research indicates that this compound can modulate neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer’s disease and other neurodegenerative disorders .

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro. These findings suggest potential therapeutic applications in neuropharmacology, particularly in developing drugs aimed at preserving neuronal integrity in degenerative diseases .

Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS), allowing researchers to create complex peptides with specific functionalities. The ability to incorporate this compound into peptide sequences enhances drug design and development processes .

Data Table: Peptide Synthesis Applications

| Application Area | Details |

|---|---|

| Peptide Libraries | Creation of diverse peptide libraries for drug discovery. |

| Functional Peptides | Synthesis of peptides with targeted biological activities. |

Biochemical Research

This compound is valuable for studying enzyme interactions and protein folding. Its role in amino acid metabolism provides insights into various metabolic disorders, making it an important tool in biochemical research .

Case Study: Enzyme Interaction Studies

Research involving this compound has shown its effectiveness in stabilizing certain enzymes during folding processes, which is crucial for understanding protein functionality and potential therapeutic targets .

Cosmetic Formulations

The compound's properties make it suitable for use in skincare products. It can enhance skin hydration and elasticity, leading to its incorporation into various cosmetic formulations aimed at improving skin health .

Data Table: Cosmetic Applications

| Application Area | Details |

|---|---|

| Skin Care Products | Formulations aimed at hydration and elasticity improvement. |

| Anti-Aging Products | Potential use in products targeting aging signs. |

Food Industry

This compound can be explored as a food additive to enhance flavor profiles or as a nutritional supplement. Its applications may contribute to the development of health-focused food products .

Case Study: Nutritional Supplementation

Studies have indicated that incorporating this compound into functional foods may improve their nutritional value, thereby enhancing consumer health benefits .

Mechanism of Action

The mechanism of action of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

(2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutyric Acid

- Configuration : (2S,3S) enantiomer.

- Role : A core component of HIV protease inhibitors (e.g., KNI-727 and KNI-764), where the (2S,3S) configuration optimizes enzyme binding .

- Synthesis : Prepared via Sharpless asymmetric dihydroxylation, achieving >99% enantiomeric excess (ee) .

- Key Difference : Opposite stereochemistry reduces compatibility with enzymes preferring the (2R,3R) form.

(2S,3R)-3-Amino-2-Hydroxy-4-Phenylbutyric Acid [(2S,3R)-AHPA]

- Configuration : (2S,3R).

- Role : Metabolite of the anticancer drug Ubenimex, excreted at 2–5% in urine due to reduced metabolic stability compared to the parent drug .

- Pharmacological Impact : Lower bioactivity highlights the sensitivity of therapeutic efficacy to stereochemistry.

Protecting Group Analogues

Boc-(2R,3R)-3-Amino-2-Hydroxy-4-Phenylbutyric Acid

- Protecting Group : tert-Butoxycarbonyl (Boc).

- Applications : Used in solid-phase peptide synthesis (SPPS) due to Boc’s acid-labile nature.

- Stability: More resistant to hydrogenolysis than Cbz, requiring stronger acids (e.g., TFA) for deprotection .

- Commercial Availability: Priced at $240/100 mg (Santa Cruz Biotechnology) .

(R)-3-(Fmoc-Amino)-4-(3-Pyridyl)Butyric Acid

- Protecting Group : Fluorenylmethyloxycarbonyl (Fmoc).

- Substituent : 3-Pyridyl group replaces phenyl, altering solubility and electronic properties.

- Purity : ≥98% (GC), with applications in Fmoc-based SPPS due to UV-active detection .

Substituent-Modified Analogues

Biological Activity

N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid is a significant amino acid derivative with a range of biological activities and applications in medicinal chemistry. This compound is characterized by its benzyloxycarbonyl (Cbz) protecting group and has garnered attention for its potential therapeutic uses, particularly in the fields of neurology and biochemistry.

- Molecular Formula : C₁₈H₁₉NO₅

- Molecular Weight : 329.35 g/mol

- Appearance : White to off-white crystalline solid

- Melting Point : 172-174 °C

- Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide

This compound exhibits various biological activities attributed to its structural features. The presence of the phenyl group enhances its interaction with biological systems, potentially influencing neurotransmitter modulation and enzyme activity.

Biological Activities

- Neuroprotective Effects :

- Pharmaceutical Development :

- Biochemical Research :

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, suggesting that this compound may enhance neuronal survival through antioxidant mechanisms.

Synthesis and Applications

Research has shown that this compound can be synthesized through various methods, including multi-step reactions involving protected α-amino aldehydes. These synthetic routes are critical for producing high-purity compounds suitable for pharmaceutical applications .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and potential applications of compounds related to this compound:

| Compound Name | CAS Number | Similarity Score | Applications |

|---|---|---|---|

| (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid | 59554-14-2 | 0.81 | Neuroprotective effects |

| (R)-3-Aminopentanoic acid | 138165-77-2 | 0.79 | Building block for drug synthesis |

| (R)-Isoserine | 22888-51-3 | 0.78 | Biochemical research |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving high diastereoselectivity in the synthesis of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid?

- Methodological Answer : The compound is synthesized via diastereoselective cyanohydrin formation. For example, (2S,3S)-isomers are prepared using acetone cyanohydrin and trimethylaluminum as a catalyst, achieving >90% diastereomeric excess (de) under optimized conditions . Alternative routes involve multistep transformations starting from N-benzyloxycarbonyl-serine, including Weinreb amide formation and thiophenyl group introduction, followed by stereospecific oxidation and hydrolysis .

Q. Which analytical techniques are most reliable for confirming stereochemical integrity and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (particularly - and -NMR) is critical for stereochemical validation, with key signals at δ 4.2–4.5 ppm (C2/C3 protons) and coupling constants () confirming the (2R,3R)-configuration. Chiral-phase HPLC or circular dichroism (CD) spectroscopy further resolve enantiomeric purity, while mass spectrometry (MS) ensures molecular weight accuracy .

Q. How is this compound utilized in peptide synthesis, and what protecting group strategies are compatible?

- Methodological Answer : The N-Cbz (benzyloxycarbonyl) group serves as an orthogonal protecting group for the amino function, enabling selective deprotection under hydrogenolysis (H/Pd-C) or acidic conditions (TFA). It is incorporated into solid-phase peptide synthesis (SPPS) via Fmoc/t-Bu strategies, with coupling agents like HBTU/HOBt ensuring efficient amide bond formation without epimerization .

Advanced Research Questions

Q. What strategies optimize the synthesis of This compound for large-scale production while maintaining stereochemical fidelity?

- Methodological Answer : Scalability challenges include minimizing racemization during hydrolysis and purification. Kinetic control via low-temperature (−20°C) cyanohydrin formation improves diastereoselectivity . Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity (>98%), while reverse-phase HPLC (RP-HPLC) with C18 columns resolves trace impurities .

Q. How does this compound function as a transition-state mimic in enzyme inhibitor design, such as for BACE1 or HIV protease?

- Methodological Answer : The (2R,3R)-configuration mimics the tetrahedral transition state of peptide bond hydrolysis. In BACE1 inhibitors, replacing the hydroxyl group with a thiophenyl moiety (e.g., phenylthionorstatine) enhances binding affinity to the catalytic aspartate residues, achieving IC values < 50 nM . For HIV protease inhibitors, its stereochemistry aligns with the substrate’s scissile bond geometry, enabling competitive inhibition .

Q. How can researchers resolve contradictions in reported synthetic yields or diastereoselectivity across different methodologies?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., THF vs. dichloromethane) or catalyst loading (trimethylaluminum at 1.2–2.0 equiv). Systematic reaction monitoring via TLC or in situ IR spectroscopy identifies optimal conditions. For example, THF improves cyanohydrin formation yields (85–92%) compared to less polar solvents (60–70%) .

Q. What in vivo challenges are associated with using this compound in neuroprotective studies, and how can they be mitigated?

- Methodological Answer : Poor blood-brain barrier (BBB) penetration and rapid renal clearance limit efficacy. Prodrug strategies (e.g., esterification of the carboxylic acid) enhance bioavailability, while PEGylation improves plasma half-life. In vivo models (e.g., murine Alzheimer’s disease) require intracerebroventricular (ICV) administration to bypass BBB limitations .

Q. How can this compound be integrated into solid-phase synthesis of constrained peptides or macrocycles?

- Methodological Answer : Its rigid hydroxy-amino acid backbone introduces conformational constraints. For macrocycles, on-resin cyclization via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or lactamization is feasible. Orthogonal deprotection of the N-Cbz group with TFA/water (95:5) enables sequential coupling without side-chain interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.